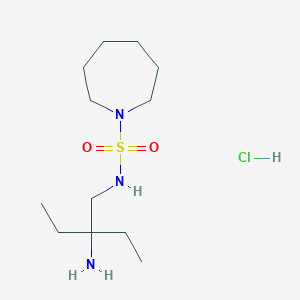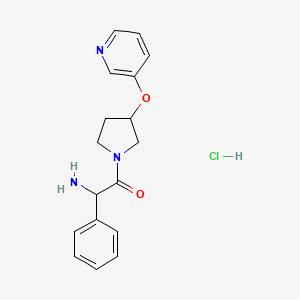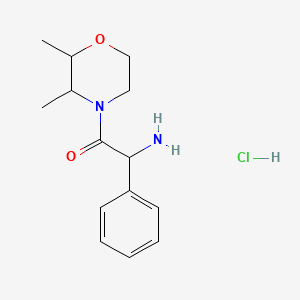![molecular formula C19H28ClN3O B7632517 N-[4-[[1-(2-chlorophenyl)piperidin-3-yl]amino]cyclohexyl]acetamide](/img/structure/B7632517.png)
N-[4-[[1-(2-chlorophenyl)piperidin-3-yl]amino]cyclohexyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-[[1-(2-chlorophenyl)piperidin-3-yl]amino]cyclohexyl]acetamide, also known as N-(1-(2-chlorophenyl)-3-(4-cyclohexylaminocarbonyl)piperidin-4-yl)-acetamide (CX-717), is a novel compound that has been studied for its potential cognitive enhancing effects. It is a member of the ampakine family of drugs, which are known to modulate the activity of AMPA receptors in the brain.
Mecanismo De Acción
The mechanism of action of CX-717 is believed to be through the modulation of AMPA receptors in the brain. AMPA receptors are responsible for the fast excitatory neurotransmission in the brain and are involved in various cognitive processes such as learning and memory. CX-717 has been shown to increase the activity of AMPA receptors, leading to an enhancement of synaptic plasticity and improved cognitive function.
Biochemical and Physiological Effects:
In addition to its cognitive enhancing effects, CX-717 has been shown to have other biochemical and physiological effects. It has been shown to increase dopamine and norepinephrine release in the prefrontal cortex, which may contribute to its cognitive enhancing effects. It has also been shown to increase cortical oxygen consumption and glucose utilization, indicating an increase in brain metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using CX-717 in lab experiments is its specificity for AMPA receptors, which allows for the selective modulation of this receptor subtype. Another advantage is its ability to enhance cognitive function without producing the side effects commonly associated with other cognitive enhancers such as amphetamines. However, one limitation is the lack of long-term safety data, as CX-717 is a relatively new compound.
Direcciones Futuras
There are several future directions for the research of CX-717. One area of interest is its potential therapeutic use in conditions such as Alzheimer's disease and schizophrenia, where cognitive impairment is a common symptom. Another area of interest is the development of more potent and selective ampakines with fewer side effects. Additionally, the mechanisms underlying the cognitive enhancing effects of CX-717 are not fully understood, and further research is needed to elucidate these mechanisms.
Métodos De Síntesis
The synthesis of CX-717 involves a multi-step process starting from 2-chlorobenzonitrile. The first step is the conversion of 2-chlorobenzonitrile to 2-chlorophenylacetonitrile using a Grignard reagent. This is followed by the reduction of 2-chlorophenylacetonitrile to 2-chlorophenylacetamide using lithium aluminum hydride. The final step is the coupling of 2-chlorophenylacetamide with cyclohexylamine and acetic anhydride to produce CX-717.
Aplicaciones Científicas De Investigación
CX-717 has been studied extensively for its potential cognitive enhancing effects. In animal studies, it has been shown to improve learning and memory in various tasks such as the Morris water maze and the radial arm maze. In human studies, it has been shown to improve working memory and attention in healthy adults and in individuals with schizophrenia.
Propiedades
IUPAC Name |
N-[4-[[1-(2-chlorophenyl)piperidin-3-yl]amino]cyclohexyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28ClN3O/c1-14(24)21-15-8-10-16(11-9-15)22-17-5-4-12-23(13-17)19-7-3-2-6-18(19)20/h2-3,6-7,15-17,22H,4-5,8-13H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWROLFKLPSXHNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCC(CC1)NC2CCCN(C2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-[[1-(2-chlorophenyl)piperidin-3-yl]amino]cyclohexyl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(7-methoxy-1-benzofuran-2-yl)methyl]-5-(oxolan-2-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B7632435.png)
![2-[4-[[3-Methyl-1-(pyridin-2-ylmethyl)piperidin-4-yl]amino]phenyl]ethanol](/img/structure/B7632440.png)
![N-[1-[(5-fluoro-2-methylphenyl)methyl]piperidin-4-yl]-1-methylpyrazole-4-carboxamide](/img/structure/B7632452.png)

![(E)-3-[4-[(5-chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]phenyl]prop-2-enoic acid](/img/structure/B7632464.png)
![2-Amino-1-[2-(furan-2-yl)-4-methylpiperidin-1-yl]-2-phenylethanone;hydrochloride](/img/structure/B7632471.png)



![2-Amino-1-[2-(methylsulfanylmethyl)pyrrolidin-1-yl]propan-1-one;hydrochloride](/img/structure/B7632498.png)
![1,3-Diethyl-2-[[2-(3-fluorophenoxy)pyridin-3-yl]methyl]guanidine](/img/structure/B7632503.png)
![N-[2-(4-fluoro-3-methoxyphenyl)ethyl]-3-methylpiperidine-3-carboxamide](/img/structure/B7632521.png)
![3-amino-N-[(2-ethoxyphenyl)methyl]-N-methylbicyclo[2.2.1]heptane-2-carboxamide;hydrochloride](/img/structure/B7632525.png)
![3-Ethoxy-7-(3-methyl-1,2,4-thiadiazol-5-yl)-7-azaspiro[3.5]nonan-1-ol](/img/structure/B7632534.png)